H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a peptide composed of a specific sequence of amino acids, including glycine, serine, leucine, tyrosine, phenylalanine, and an amidated C-terminus. This compound is significant in various fields such as biochemistry, molecular biology, and medicinal chemistry due to its structural properties and biological activities.
The synthesis of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
In industrial settings, automated peptide synthesizers are utilized to enhance efficiency and yield while adhering to the principles of SPPS .
The molecular structure of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 consists of:
The specific sequence contributes to its unique biological properties, influencing its interaction with receptors and enzymes within biological systems .
H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 involves its interaction with specific molecular targets such as receptors or enzymes. Upon binding, it triggers a cascade of biochemical events that lead to various biological effects. The exact pathways depend on the context in which the peptide is utilized, including its role in signaling pathways and protein-protein interactions .
H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is typically a white powder at room temperature. Its solubility varies depending on the solvent used but generally dissolves well in polar solvents due to its hydrophilic amino acid composition.
The stability of this peptide is influenced by its amidated C-terminus, which protects it from enzymatic degradation compared to peptides with free carboxyl groups. Its reactivity can be modulated through chemical modifications at specific residues .
H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 has numerous applications:
This compound exemplifies the complexity and significance of peptides in both research and practical applications within biochemistry and pharmacology.
The nonapeptide H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ features a linear primary structure with nine amino acid residues and a C-terminal amidation modification. Its amino acid sequence is definitively established as: Gly¹-Gly²-Ser³-Leu⁴-Tyr⁵-Ser⁶-Phe⁷-Gly⁸-Leu⁹-NH₂. Key compositional characteristics include:
Table 1: Amino Acid Composition and Properties
Position | Residue | Side Chain Properties | Molecular Weight Contribution (g/mol) |
---|---|---|---|
1 | Gly | Polar, neutral | 75.07 |
2 | Gly | Polar, neutral | 75.07 |
3 | Ser | Polar, hydroxyl-containing | 105.09 |
4 | Leu | Hydrophobic | 131.18 |
5 | Tyr | Hydrophobic, aromatic | 181.19 |
6 | Ser | Polar, hydroxyl-containing | 105.09 |
7 | Phe | Hydrophobic, aromatic | 165.19 |
8 | Gly | Polar, neutral | 75.07 |
9 | Leu | Hydrophobic | 131.18 |
C-term | -NH₂ | Amide group | -1 (replaces -OH) |
Total | 899.00 |
Molecular Formula: C₄₂H₆₂N₁₀O₁₂ [7]. The absence of charged residues (e.g., Arg, Asp) results in a neutral peptide at physiological pH, influencing solubility and interactions.
Despite the absence of explicit experimental structural data (e.g., NMR, crystallography) in the search results, predictive analysis reveals key features:
Table 2: Predicted Stabilizing Interactions
Structural Motif | Stabilizing Forces | Functional Implication |
---|---|---|
Gly¹-Gly² | Backbone flexibility, hydrogen bonding | Facilitates N-terminal docking |
Leu⁴-Tyr⁵-Phe⁷-Leu⁹ | Hydrophobic clustering, π-π stacking | Nucleates folded microdomains |
Ser³-Ser⁶ | Hydrogen bonding via -OH groups | Coordinates solvent or ligand contacts |
Phe⁷-Gly⁸-Leu⁹-NH₂ | Amide-mediated rigidity | Enhances receptor binding specificity |
No direct evidence of endogenous synthesis was found in the search results, but in silico analysis suggests potential modifications if biosynthesized:
No naturally occurring isoforms were reported, but synthetic analogs could include:
H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ shares motifs with opioid peptides but lacks canonical receptor-binding sequences:
Table 3: Functional Sequence Comparison with Opioid Peptides
Peptide | Key Pharmacophore | Receptor Target | Distinct Feature vs. Target Peptide |
---|---|---|---|
H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ | Tyr⁵, Phe⁷ (buried) | Unknown | Neutral charge; no N-terminal Tyr |
[Met]enkephalin | Tyr¹-Gly-Gly-Phe⁴ | μ/δ-opioid | Tyr¹ essential for receptor binding |
Dynorphin A | Tyr¹-Gly-Gly-Phe⁴ + Arg-rich | κ-opioid | Cationic residues stabilize κ-binding helix |
Dermenkephalin | Tyr¹-d-Met²-Phe³ | δ-opioid | D-amino acid enhances stability/selectivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: